N-(thiophen-3-ylmethyl)aniline
Description
N-(Thiophen-3-ylmethyl)aniline (CAS: Not explicitly provided; molecular formula: C₁₁H₁₁NS, MW: 189.28 g/mol) is a secondary amine synthesized via reductive amination of thiophene-3-carbaldehyde and aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) . The compound features a thiophene ring substituted at the 3-position, connected via a methylene group to the nitrogen of aniline. It serves as a key intermediate in pharmaceuticals, notably in noncovalent inhibitors targeting viral enzymes, as evidenced by its role in synthesizing ML300-derived acetamide derivatives .
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H11NS/c1-2-4-11(5-3-1)12-8-10-6-7-13-9-10/h1-7,9,12H,8H2 |
InChI Key |
HWOSDBJDFAJPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Polymerization: One common method involves the oxidative polymerization of thiophene with aniline using iron (III) chloride (FeCl₃) as the oxidizing agent.
Condensation Reactions: Another method includes the condensation of thiophene derivatives with aniline under basic conditions.
Industrial Production Methods: Industrial production often involves large-scale oxidative polymerization processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(thiophen-3-ylmethyl)aniline can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation: Thiophene oxides.
Reduction: Thiophene derivatives with reduced functional groups.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysts: Used as a catalyst in various organic reactions.
Conductive Polymers: Incorporated into conductive polymers for electronic applications.
Biology:
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in developing new antibiotics.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its biological activity.
Industry:
Corrosion Inhibitors: Used in industrial applications as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)aniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to its antimicrobial and potential therapeutic effects. The thiophene ring is known to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aniline Ring
2-Bromo-5-methyl-N-(thiophen-3-ylmethyl)aniline (CAS: 1553579-42-2)
- Structure : Incorporates bromine (Br) and methyl (CH₃) groups at the 2- and 5-positions of the aniline ring.
- Properties: Molecular weight 282.2 g/mol (C₁₂H₁₂BrNS).
2,4-Difluoro-N-(thiophen-3-ylmethyl)aniline
- Structure : Fluorine atoms at the 2- and 4-positions of the aniline ring.
- Properties : Fluorine’s electron-withdrawing nature reduces the amine’s basicity (pKa) compared to the parent compound, influencing solubility and reactivity in medicinal chemistry applications .
3-(Trifluoromethyl)-N-(thiophen-3-ylmethyl)aniline Derivatives
Variations in Thiophene Substitution Position
N-(Thiophen-2-ylmethyl)aniline Derivatives
- Example : 3-Chloro-N-(thiophen-2-ylmethyl)aniline (CAS: 914207-60-6, MW: 223.72 g/mol).
- Impact : Substitution at the thiophene 2-position alters steric and electronic profiles. The chlorine atom on the aniline ring increases molecular polarity (density: 1.308 g/cm³) and may enhance binding to hydrophobic enzyme pockets .
N-(5-Methylthiophen-2-ylmethyl)aniline
- Example : N-[(5-methylthiophen-2-yl)methyl]-3-(trifluoromethyl)aniline .
Functional Group Modifications
Amide vs. Amine Derivatives
- Example: N-(2-Nitrophenyl)thiophene-2-carboxamide (CAS: Not provided).
- Comparison : Replacing the amine with an amide group (CONH) reduces basicity and introduces hydrogen-bonding capacity, critical for antibacterial activity in carboxamide derivatives .
Hydrazine Derivatives
Table 1: Key Properties of Selected Analogs
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